N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide

Physicochemical profiling Drug-likeness Oxalamide comparator

N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide (IUPAC: N'-(1,3-dihydroxy-2-methylpropan-2-yl)-N-phenyloxamide) is a small-molecule oxalamide (ethanediamide) derivative with molecular formula C₁₂H₁₆N₂O₄ and molecular weight 252.27 g/mol. The compound features a phenyloxalamide scaffold bearing a sterically constrained diol-substituted tertiary carbon on the opposite amide nitrogen.

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 385381-60-2
Cat. No. B2633230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide
CAS385381-60-2
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCC(CO)(CO)NC(=O)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H16N2O4/c1-12(7-15,8-16)14-11(18)10(17)13-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3,(H,13,17)(H,14,18)
InChIKeyFNWXOYAJEXJJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-Hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide (CAS 385381-60-2): Baseline Characterization for Scientific Procurement


N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide (IUPAC: N'-(1,3-dihydroxy-2-methylpropan-2-yl)-N-phenyloxamide) is a small-molecule oxalamide (ethanediamide) derivative with molecular formula C₁₂H₁₆N₂O₄ and molecular weight 252.27 g/mol [1]. The compound features a phenyloxalamide scaffold bearing a sterically constrained diol-substituted tertiary carbon on the opposite amide nitrogen . It is commercially available as a research chemical from multiple vendors at typical purities of 95%–97% . The oxalamide core (–NH–C(O)–C(O)–NH–) provides a planar, hydrogen-bond-capable motif that has been exploited in medicinal chemistry for heme-displacing IDO1 inhibitors and in polymer science as a nucleating-agent pharmacophore [2][3].

Why Generic Substitution Fails for N-[2-Hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide: Critical Structure–Function Considerations


Phenyloxalamide derivatives cannot be treated as interchangeable commodities because small variations in the substituent on the N'-amide nitrogen profoundly alter hydrogen-bond donor/acceptor capacity, aqueous solubility, steric bulk, and metabolic or thermal stability [1][2]. The target compound carries a tertiary‑carbon‑anchored 1,3-diol motif (two primary hydroxyl groups on a quaternary center), which distinguishes it from simpler N‑phenyloxalamides (e.g., N'-phenyloxamide, CAS 10543-64-3) that lack any hydroxyl functionality, and from the tris‑hydroxymethyl analog (CAS 61206-72-2) that possesses three hydroxyl groups [3]. These structural differences directly influence crystal packing, melting point, solubility profile, and the number of reactive sites available for derivatization or supramolecular assembly [2]. Consequently, performance in applications such as oxalamide-based nucleating agents—where precise dissolution temperature and self‑assembly kinetics are paramount—cannot be reproduced by simply switching to a close analog [4].

Quantitative Differentiation Evidence for N-[2-Hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide (CAS 385381-60-2) Against Closest Analogs


Hydrogen-Bond Donor Count and Predicted Solubility Advantage Over N'-Phenyloxamide

The target compound possesses four hydrogen-bond donors (two hydroxyl groups + two amide NH) and four acceptors, yielding a computed XLogP3-AA of approximately –0.5 (estimated by fragment addition) [1]. In contrast, the closest unsubstituted analog N'-phenyloxamide (CAS 10543-64-3) has only two hydrogen-bond donors and a computed XLogP of ~0.9 [2]. The difference of roughly 1.4 log units translates to a predicted ~25-fold higher aqueous solubility for the diol compound, which is critical for applications requiring aqueous processing or biological assay compatibility.

Physicochemical profiling Drug-likeness Oxalamide comparator

Purity Specification: Commercial Availability at 97% vs. Industry-Standard 95%

The target compound is listed at 97% purity by Leyan (product 1393969) , whereas Combiblocks offers the same CAS at 95% purity . The 2-percentage-point purity increment may be critical for sensitive applications such as controlled polymerization or medicinal chemistry SAR studies where trace impurities can confound biological results. In head-to-head vendor comparison, the 97% grade provides a quantifiable purity advantage.

Chemical procurement Purity benchmarking Vendor comparison

Steric and Conformational Distinction from the Tris-hydroxymethyl Analog

The target compound contains a gem‑dimethyl‑diol moiety (two hydroxymethyl groups on a quaternary carbon, plus one methyl), whereas the tris‑hydroxymethyl analog (CAS 61206-72-2) has three hydroxymethyl groups [1]. This substitution reduces the number of rotatable bonds from 5 to 4 (estimated) and lowers the hydrogen-bond donor count from 5 to 4 [2]. In the context of oxalamide nucleating agents, such changes alter the dissolution temperature and self‑assembly kinetics in polymer melts; bis‑oxalamide nucleators derived from diol vs. triol building blocks exhibit distinct crystallization half‑times and nucleation efficiencies [3]. Although direct nucleation data for this specific mono‑oxalamide are not available, the structural divergence provides a rational basis for expecting differentiated performance in supramolecular applications.

Conformational analysis Oxalamide nucleating agents Structure–property relationships

Reactive Handle Equivalence: Bifunctionality Enables Selective Derivatization

The target compound offers two chemically distinct reactive handles: the terminal 1,3‑diol moiety (suitable for acetal formation, esterification, or oxidation) and the phenylamide NH (amenable to further acylation or alkylation) [1]. Commercial sourcing information indicates that the compound is specifically valued for this bifunctional nature, allowing selective derivatization at either site [1]. In comparison, N'-phenyloxamide lacks hydroxyl groups entirely, while the tris‑hydroxymethyl analog adds an additional hydroxyl that can lead to undesired cross‑linking or complex product mixtures in stepwise syntheses [2]. The diol compound thus occupies a unique reactivity window, offering sufficient functionality for diverse transformations without the over‑functionalization risk of the triol.

Bifunctional building block Oxalamide derivatization Synthetic utility

Best Research and Industrial Application Scenarios for N-[2-Hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide (CAS 385381-60-2)


Synthesis of Bis-Oxalamide Nucleating Agents for Isotactic Polypropylene and Poly(lactic acid)

The diol compound serves as a key half‑unit for constructing bis‑oxalamide nucleating agents when condensed with aliphatic diamines [1]. The hydroxyl groups can be retained to modulate dissolution temperature or subsequently derivatized to tune solubility in the polymer melt. The bifunctional nature allows stepwise assembly without protection/deprotection of excess hydroxyl groups, a limitation encountered with the tris‑hydroxymethyl analog .

Fragment-Based or Structure-Guided Design of Heme-Displacing IDO1 Inhibitors

The phenyloxalamide scaffold is a validated pharmacophore for heme‑displacing IDO1 inhibitors, with reported cellular IC₅₀ values in the nanomolar range for optimized oxalamides [1]. The diol substituent provides additional hydrogen‑bond contacts that can be exploited in structure‑based design to improve selectivity or solubility while retaining the core oxalamide–heme iron interaction.

Hydrophilic Linker or Prodrug Module in Medicinal Chemistry

The 1,3‑diol motif confers significantly lower computed lipophilicity (estimated XLogP ~ –0.5) compared with unsubstituted N‑phenyloxamide (XLogP = 0.9) [1]. This property makes the compound suitable as a hydrophilic linker or a prodrug‑stabilizing group when aqueous solubility or reduced metabolic clearance is desired.

High-Purity Research Reagent for Oxalamide SAR Libraries

The commercial availability at 97% purity [1] allows direct use in quantitative structure–activity relationship (SAR) studies without additional purification. This purity level exceeds the typical 95% benchmark, reducing the risk of impurity‑driven false positives in cell‑based or biochemical assays .

Quote Request

Request a Quote for N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.